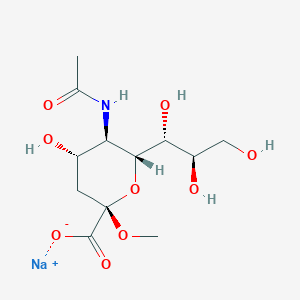
2-O-Methyl-beta-D-N-acetylneuraminic Acid Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
b-Neuraminic acid, N-acetyl-2-O-methyl-, monosodium salt: is a derivative of N-acetylneuraminic acid, which is a type of sialic acid. Sialic acids are a family of nine-carbon sugars that are typically found at the outermost position of glycan chains on glycoproteins and glycolipids. These compounds play crucial roles in cellular interactions, signaling, and microbial pathogenesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of b-Neuraminic acid, N-acetyl-2-O-methyl-, monosodium salt involves the methylation of N-acetylneuraminic acid. The process typically includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of N-acetylneuraminic acid are protected using suitable protecting groups.
Methylation: The protected N-acetylneuraminic acid is then subjected to methylation using methyl iodide in the presence of a base such as sodium hydride.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: b-Neuraminic acid, N-acetyl-2-O-methyl-, monosodium salt can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methylated hydroxyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The compound acts as a substrate for neuraminidase enzymes. Neuraminidases cleave the glycosidic linkages of neuraminic acids, releasing sialic acids from glycoproteins and glycolipids. This process is crucial for the life cycle of certain viruses, such as influenza, which use neuraminidase to release newly formed viral particles from infected cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetylneuraminic acid (Neu5Ac): The parent compound, which lacks the methylation at the 2-O position.
N-Glycolylneuraminic acid (Neu5Gc): Another sialic acid derivative with a glycolyl group instead of an acetyl group.
Uniqueness
Eigenschaften
Molekularformel |
C12H20NNaO9 |
|---|---|
Molekulargewicht |
345.28 g/mol |
IUPAC-Name |
sodium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C12H21NO9.Na/c1-5(15)13-8-6(16)3-12(21-2,11(19)20)22-10(8)9(18)7(17)4-14;/h6-10,14,16-18H,3-4H2,1-2H3,(H,13,15)(H,19,20);/q;+1/p-1/t6-,7+,8+,9+,10+,12-;/m0./s1 |
InChI-Schlüssel |
WAEZEQUBHGTBMQ-JYMIJESRSA-M |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])OC)O.[Na+] |
Kanonische SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


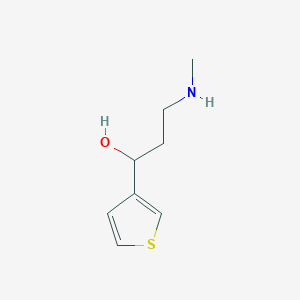
![(1S,5R)-3-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B13854932.png)

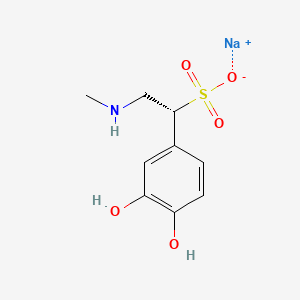
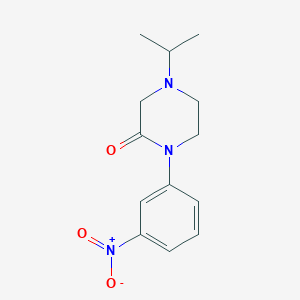

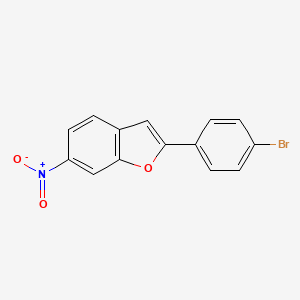
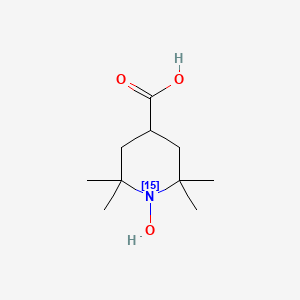
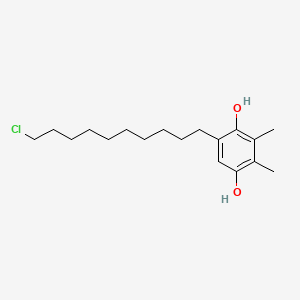

![3-Phenyl-1'-(3-phenylprop-2-en-1-yl)[3,4'-bipiperidine]-2,6-dione](/img/structure/B13854966.png)
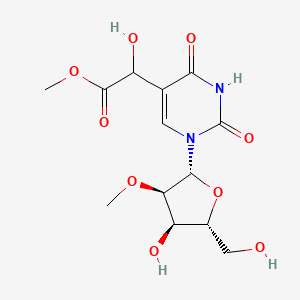
![3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-phenylbenzamide;hydrochloride](/img/structure/B13854974.png)
![N-[2-hydroxy-5-[1-hydroxy-2-(1-phenylpropan-2-ylamino)ethyl]phenyl]formamide](/img/structure/B13854985.png)
